1-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
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Overview
Description
Pyrazolines and pyrimidines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate amines with a compound like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The mixtures are typically refluxed for several hours, allowed to reach room temperature, and then water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of these compounds often features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol .Scientific Research Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives similar to the specified compound. For instance, Kolisnyk et al. (2015) synthesized a series of novel derivatives with antimicrobial activities superior to reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. Another study by Akbari et al. (2008) reported significant inhibition of bacterial and fungal growth by synthesized compounds related to the specified chemical structure. Furthermore, Hafez et al. (2016) highlighted the good to excellent antimicrobial activity of newly synthesized compounds in this category (Kolisnyk et al., 2015) (Akbari et al., 2008) (Hafez et al., 2016).
Anticancer Activity
Some derivatives of the specified compound have been studied for their potential anticancer properties. For instance, compounds synthesized in the study by Hafez et al. (2016) exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez et al., 2016).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives of the specified compound. Research by Pokhodylo et al. (2010) and Bakhite et al. (2005) detailed the synthesis of novel derivatives, providing insights into their chemical structures and properties (Pokhodylo et al., 2010) (Bakhite et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-2-22-20(28)14-6-8-26(9-7-14)17-11-19(24-13-23-17)29-12-18(27)25-16-5-3-4-15(21)10-16/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,22,28)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMXZMZXUQEPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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